N-(3,3,3-trifluoropropyl)benzamide
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Overview
Description
N-(3,3,3-trifluoropropyl)benzamide: is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of a trifluoropropyl group attached to the nitrogen atom of a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-trifluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3,3-trifluoropropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5COCl+CF3CH2CH2NH2→C6H5CONHCH2CF3+HCl
The reaction is typically conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,3-trifluoropropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to yield amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of trifluoropropylamines.
Hydrolysis: Formation of benzoic acid and trifluoropropylamine.
Scientific Research Applications
N-(3,3,3-trifluoropropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoropropyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-trifluoromethylphenyl)benzamide
- N-(2,2,2-trifluoroethyl)benzamide
- N-(4-trifluoromethylphenyl)benzamide
Uniqueness
N-(3,3,3-trifluoropropyl)benzamide is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. Compared to similar compounds, this compound may exhibit improved pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
CAS No. |
1469057-25-7 |
---|---|
Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.2 |
Purity |
95 |
Origin of Product |
United States |
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